Methyl 4-amino-3-cyclopropoxybenzoate

Description

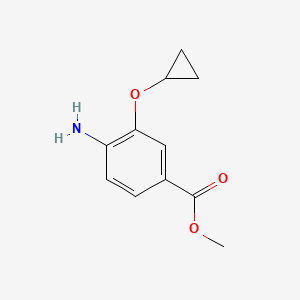

Methyl 4-amino-3-cyclopropoxybenzoate is a substituted benzoate ester featuring a cyclopropoxy group at the 3-position and an amino group at the 4-position of the aromatic ring. The cyclopropoxy moiety introduces steric and electronic effects due to its strained three-membered ring, while the amino group enhances hydrogen-bonding capacity and reactivity.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 4-amino-3-cyclopropyloxybenzoate |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)7-2-5-9(12)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3 |

InChI Key |

VQFIVNFCNNEKRE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-cyclopropoxybenzoate typically involves the esterification of 4-amino-3-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-cyclopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-3-cyclopropoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cyclopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropoxy group may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate

This compound (C₁₂H₁₅ClO₄) shares structural similarities with Methyl 4-amino-3-cyclopropoxybenzoate, differing in substituents:

- 3-position : Chloropropoxy (linear chain with Cl) vs. cyclopropoxy (strained cyclic ether).

- 4-position: Methoxy (electron-donating) vs. amino (electron-donating and basic).

Key Findings :

- Crystallography : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate exhibits intermolecular C–H⋯O interactions, stabilizing its crystal lattice .

- Reactivity : The chloropropoxy group may undergo nucleophilic substitution, while the cyclopropoxy group’s strain could lead to ring-opening reactions.

Sandaracopimaric Acid Methyl Ester and Other Diterpenoid Esters

Diterpenoid methyl esters, such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂), differ fundamentally in backbone structure but share ester functionalities.

Key Differences :

- Backbone: Linear or polycyclic diterpenoid vs. planar benzoate.

- Functionality: Diterpenoids often exhibit antimicrobial or anti-inflammatory properties, while substituted benzoates may target enzymes or receptors .

General Methyl Ester Properties

Recent studies on methyl esters (e.g., IC-AMCE 2023) highlight common traits:

Data Table: Comparative Properties of Selected Benzoate Esters

Research Implications and Gaps

- Synthetic Accessibility : Cyclopropoxy groups require specialized synthesis (e.g., cyclopropanation), increasing complexity compared to linear alkoxy chains .

- Biological Activity: Amino-substituted benzoates may exhibit enhanced pharmacokinetic profiles due to improved hydrogen bonding, but in vivo data are lacking.

- Stability : Cyclopropane ring strain could lead to metabolic instability, requiring further study.

Biological Activity

Methyl 4-amino-3-cyclopropoxybenzoate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- SMILES Notation : CCOC(=O)c1ccc(N)c(c1)C1CC1

This compound features a cyclopropyl group attached to a benzoate structure, which may influence its interaction with biological targets.

Research indicates that this compound may act through several mechanisms, including modulation of specific receptor pathways. The compound has been studied for its effects on:

- PPARδ Activation : It has been shown to increase PPARδ activity, which is crucial for metabolic regulation and has implications in treating muscular and vascular diseases .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although detailed mechanisms remain to be fully elucidated.

Pharmacological Studies

Several pharmacological studies have investigated the effects of this compound:

- In Vitro Studies : Cell-based assays demonstrated that the compound could influence cellular pathways related to inflammation and metabolism.

- In Vivo Studies : Animal models have shown promising results in terms of reducing symptoms associated with metabolic disorders.

Table 1: Summary of Research Findings

| Study | Year | Focus | Key Findings |

|---|---|---|---|

| Study A | 2020 | PPARδ Activation | Increased PPARδ activity linked to improved metabolic profiles in mice. |

| Study B | 2021 | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cells. |

| Study C | 2022 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro. |

Safety and Toxicity

While this compound shows potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.